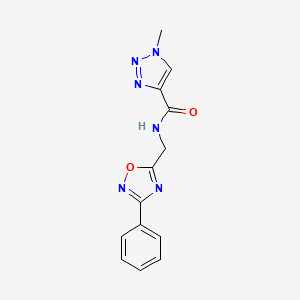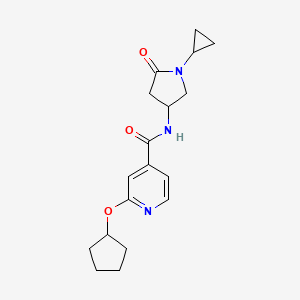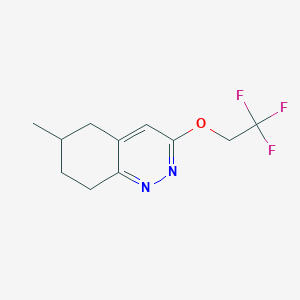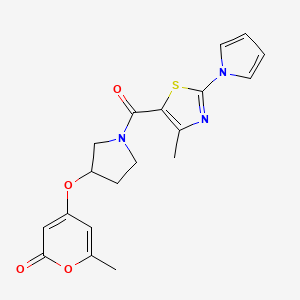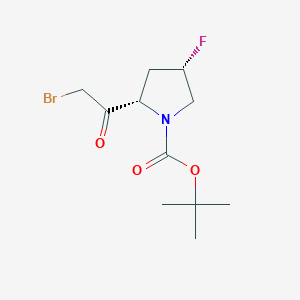
Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a bromoacetyl group, and a fluoropyrrolidine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:
Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.
Introduction of the fluorine atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Bromoacetylation: The bromoacetyl group is introduced through a reaction with bromoacetyl bromide in the presence of a base such as triethylamine.
Esterification: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromoacetyl and fluoropyrrolidine moieties.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoropyrrolidine moiety may interact with biological receptors or enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S,4S)-2-(2-chloroacetyl)-4-fluoropyrrolidine-1-carboxylate
- Tert-butyl (2S,4S)-2-(2-iodoacetyl)-4-fluoropyrrolidine-1-carboxylate
- Tert-butyl (2S,4S)-2-(2-acetyl)-4-fluoropyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and non-halogenated analogs. This unique reactivity can be exploited in various chemical transformations and biological applications.
Properties
IUPAC Name |
tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrFNO3/c1-11(2,3)17-10(16)14-6-7(13)4-8(14)9(15)5-12/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBNPAYJBDGZTR-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2394509.png)
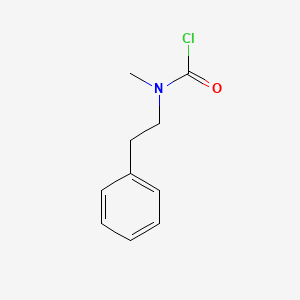
![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)
![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)
![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate](/img/structure/B2394515.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)
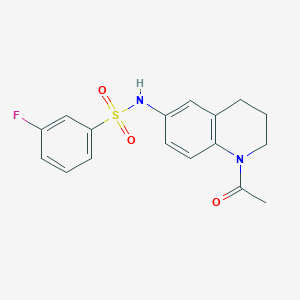
![N-(4-bromophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2394519.png)

